molecular formula C20H19FN6O B2484164 (3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-25-5

(3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2484164
CAS RN: 1021073-25-5
M. Wt: 378.411
InChI Key: ZOIIJXORQYIKHS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically intricate molecules often studied for their potential biological activities and interactions. Such compounds are synthesized through multi-step chemical processes and analyzed using various spectroscopic and crystallographic techniques.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves complex reactions, including condensation, cyclization, and substitution reactions. For example, a study by Prasad et al. (2018) on a similar bioactive heterocycle, outlines the preparation from basic chemical precursors and its evaluation for antiproliferative activity, characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using X-ray crystallography, providing detailed insights into their crystalline forms and stability. The analysis includes conformational studies and the examination of intermolecular interactions, as highlighted in the research on boric acid ester intermediates with benzene rings (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds often entail electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution, as seen in the synthesis of pyridazinone derivatives for imaging dopamine D4 receptors (Eskola et al., 2002).

Scientific Research Applications

Selective Anti-HIV-2 Activity

  • A study synthesized β-carboline derivatives showing selective inhibition of the HIV-2 strain, comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine. These derivatives, including similar compounds with a fluorophenyl group, did not show in vitro HIV-2 reverse transcriptase inhibition, suggesting a different mechanism for their anti-HIV-2 activity (Ashok et al., 2015).

Serotonin Receptor Activation

  • Research on derivatives of 2-pyridinemethylamine, including those with a fluorophenyl group, found enhanced serotonin 5-HT1A receptor agonist activity. This activity was beneficial in animal models, with potential implications for treating depression (Vacher et al., 1999).

Imaging Dopamine Receptors

  • A compound structurally similar to the query, used for imaging dopamine D4 receptors, was synthesized for ex vivo studies in rats. This demonstrates its potential application in neuroscience research, particularly in studying dopamine-related disorders (Eskola et al., 2002).

Antineoplastic Agent in Chronic Myelogenous Leukemia

  • Flumatinib, a compound with structural similarities, is an antineoplastic tyrosine kinase inhibitor studied for its metabolism in chronic myelogenous leukemia (CML) patients. It's mainly metabolized by amide bond cleavage, indicating its role in targeted cancer therapy (Gong et al., 2010).

Anticonvulsant Agents

  • Novel derivatives synthesized for their anticonvulsant activities showed potent effects in animal models, indicating their potential in treating convulsive disorders (Malik & Khan, 2014).

Docking Studies in Medicinal Chemistry

  • Docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a fluorophenyl group, highlight their importance in the field of medicinal chemistry (Balaraju et al., 2019).

Antimicrobial Activity

  • New pyridine derivatives were synthesized and screened for their antimicrobial activity, showing variable and modest activity against bacteria and fungi. This underscores their potential use in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

(3-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O/c21-16-4-1-3-15(13-16)20(28)27-11-9-26(10-12-27)19-7-6-18(24-25-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIIJXORQYIKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

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